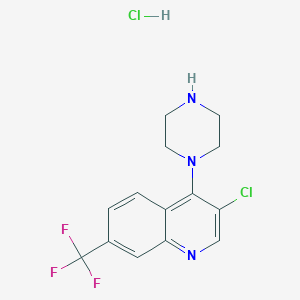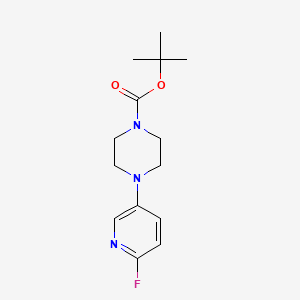![molecular formula C4F12N2O8PdS4 B12065670 Palladium, bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-, (SP-4-1)- CAS No. 207861-64-1](/img/structure/B12065670.png)
Palladium, bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-, (SP-4-1)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palladium, bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-, (SP-4-1)- is a complex organometallic compound It features palladium coordinated with two ligands of 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Palladium, bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-, (SP-4-1)- typically involves the reaction of palladium salts with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide under controlled conditions. A common method includes:
Starting Materials: Palladium(II) chloride and 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or acetonitrile are often used.
Procedure: The palladium salt is dissolved in the solvent, followed by the addition of the ligand. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography may be employed to ensure the final product’s quality.
Analyse Chemischer Reaktionen
Types of Reactions
Palladium, bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-, (SP-4-1)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can be reduced to lower oxidation state palladium complexes.
Substitution: Ligand exchange reactions can occur, where the trifluoromethylsulfonyl groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents like sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using other ligands such as phosphines or amines under mild conditions.
Major Products Formed
The major products depend on the type of reaction:
Oxidation: Higher oxidation state palladium complexes.
Reduction: Lower oxidation state palladium complexes.
Substitution: New palladium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including cross-coupling reactions like Suzuki-Miyaura and Heck reactions. Its unique ligand environment enhances its catalytic activity and selectivity.
Biology and Medicine
While direct applications in biology and medicine are less common, derivatives of this compound are being explored for their potential in drug development and as imaging agents due to their unique chemical properties.
Industry
In industry, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its catalytic properties make it valuable in processes requiring high efficiency and selectivity.
Wirkmechanismus
The mechanism by which Palladium, bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-, (SP-4-1)- exerts its effects is primarily through its role as a catalyst. The palladium center facilitates various chemical transformations by coordinating with substrates and lowering the activation energy of reactions. The trifluoromethylsulfonyl ligands stabilize the palladium center and influence its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palladium(II) acetate: Another palladium complex used in catalysis.
Palladium(II) chloride: Commonly used in organic synthesis and catalysis.
Palladium, bis(trifluoromethylsulfonyl)imide: Similar ligand environment but different coordination chemistry.
Uniqueness
Palladium, bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-, (SP-4-1)- is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness enhances its catalytic performance and makes it suitable for specialized applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
207861-64-1 |
|---|---|
Molekularformel |
C4F12N2O8PdS4 |
Molekulargewicht |
666.7 g/mol |
IUPAC-Name |
bis(trifluoromethylsulfonyl)azanide;palladium(2+) |
InChI |
InChI=1S/2C2F6NO4S2.Pd/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |
InChI-Schlüssel |
RJIXCHMCQKJJNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Benzodioxole, 4-[(1E)-2-nitroethenyl]-](/img/structure/B12065587.png)
![6-[2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12065592.png)

![L-Methionine, N-[[3,5-bis(trifluoromethyl)phenyl]sulfonyl]-, hydrazide](/img/structure/B12065599.png)



![Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B12065643.png)




![(3,4-Dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methyl phosphono hydrogen phosphate](/img/structure/B12065663.png)

